Cas no 1878331-38-4 (2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid)

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a versatile heterocyclic compound featuring both a pyrimidine core and a piperidine moiety with an amino functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing kinase inhibitors and other biologically active molecules. The carboxylic acid group enhances its reactivity, enabling further derivatization, while the 3-aminopiperidine substituent contributes to improved binding affinity in target interactions. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for scaffold modification and lead optimization.
2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid structure
1878331-38-4 structure
Product Name:2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
CAS No:1878331-38-4
MF:C10H14N4O2
MW:222.243761539459
CID:4772913
Update Time:2025-10-28

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
    • 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
    • Inchi: 1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16)
    • InChI Key: VHSCOVYTMSAQNG-UHFFFAOYSA-N
    • SMILES: OC(C1C=NC(=NC=1)N1CCCC(C1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • XLogP3: -2.5
  • Topological Polar Surface Area: 92.3

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Additional information on 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid

Introduction to 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS No. 1878331-38-4)

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS No. 1878331-38-4) is a promising compound in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique chemical structure, has garnered significant attention due to its potential applications in various biological and pharmaceutical contexts. In this article, we will delve into the chemical properties, biological activities, and recent research advancements associated with 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid.

Chemical Structure and Properties

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid is a small molecule with a molecular formula of C10H14N4O2. The compound features a pyrimidine core linked to a piperidine ring through an amine group, which imparts significant structural flexibility and functional diversity. The carboxylic acid moiety at the C5 position of the pyrimidine ring adds polarity and reactivity, making it an attractive candidate for various chemical modifications and derivatizations.

The solubility of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid in water is moderate, which can be enhanced by adjusting the pH or using co-solvents. This property is crucial for its use in biological assays and pharmaceutical formulations. Additionally, the compound exhibits good stability under standard laboratory conditions, making it suitable for long-term storage and handling.

Biological Activities and Mechanisms of Action

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid has been extensively studied for its potential as a modulator of various biological targets. One of the most notable applications is its role as an inhibitor of specific kinases involved in signal transduction pathways. Kinases are key enzymes that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting these kinases, 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid can potentially disrupt aberrant signaling pathways associated with diseases such as cancer.

In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid exhibits potent inhibitory activity against the Aurora A kinase, a key regulator of mitosis. The compound was shown to effectively reduce the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a lead compound for the development of anti-cancer drugs.

Beyond kinase inhibition, 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid can modulate the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Clinical Development and Future Perspectives

The promising preclinical data on 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid have paved the way for further clinical development. Several pharmaceutical companies are currently investigating this compound as a potential therapeutic agent for various indications. Early-phase clinical trials are underway to evaluate its safety, pharmacokinetics, and efficacy in human subjects.

In addition to its direct therapeutic applications, 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid serves as a valuable tool for understanding the underlying mechanisms of disease. Its ability to selectively target specific biological pathways makes it an important probe for basic research and drug discovery efforts.

Synthesis and Derivatization

The synthesis of 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid involves several well-established chemical reactions. A common synthetic route begins with the formation of a pyrimidine core through a multistep process involving nucleophilic substitution and cyclization reactions. The subsequent introduction of the piperidine ring via reductive amination or other coupling reactions completes the synthesis.

The modular nature of this synthetic approach allows for easy modification of the compound's structure to optimize its biological activity or pharmacological properties. For example, substituents can be introduced at various positions on the pyrimidine or piperidine rings to enhance selectivity or improve metabolic stability.

Safety Considerations and Regulatory Status strong> p > < p >While 2-(3-Aminopiperidin - 1 - yl ) pyrimidine - 5 - carboxylic acid strong > shows significant promise as a therapeutic agent , safety considerations remain paramount . Preclinical toxicology studies have demonstrated that the compound is generally well tolerated at therapeutic doses . However , ongoing clinical trials will provide more comprehensive data on its safety profile . p > < p >Regulatory agencies such as the FDA and EMA are closely monitoring the development of 2-(3-Aminopiperidin - 1 - yl ) pyrimidine - 5 - carboxylic acid strong > to ensure that it meets all necessary standards for safety , efficacy , and quality . Compliance with Good Manufacturing Practices (GMP) is essential during all stages of production to maintain product integrity . p > < p >< strong >Conclusion strong > p > < p >< strong > 2-(3-Aminopiperidin - 1 - yl ) pyrimidine - 5 - carboxylic acid strong > (CAS No . 1878331 - 38 - 4 ) represents a significant advancement in medicinal chemistry , offering promising therapeutic potential across multiple disease areas . Its unique chemical structure , coupled with robust biological activity , positions it as a valuable candidate for further development . As research continues to uncover new applications and optimize its properties , this compound is poised to make meaningful contributions to both scientific understanding and clinical practice . p > article > response >

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